(3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
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Overview
Description
(3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol typically involves multiple steps, including:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyl group: This step may involve selective hydroxylation reactions.
Attachment of the cyclopentyloxyphenyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of specific receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-[(2-phenylmethyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
- (3R,4R)-1-[(2-methoxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Uniqueness
(3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is unique due to the presence of the cyclopentyloxyphenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
(3R,4R)-1-[(2-cyclopentyloxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c25-18-9-13-24(14-10-18)20-11-12-23(16-21(20)26)15-17-5-1-4-8-22(17)27-19-6-2-3-7-19/h1,4-5,8,18-21,25-26H,2-3,6-7,9-16H2/t20-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEBUFDVHXSBEG-NHCUHLMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2CN3CCC(C(C3)O)N4CCC(CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=CC=C2CN3CC[C@H]([C@@H](C3)O)N4CCC(CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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